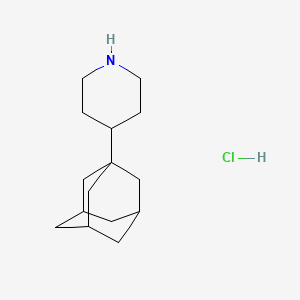

4-(Adamantan-1-yl)piperidine hydrochloride

Description

Significance of Adamantane-Containing Scaffolds in Molecular Design

The adamantane (B196018) moiety, a perfectly symmetrical and rigid diamondoid hydrocarbon, has garnered considerable attention in medicinal chemistry and materials science. Its unique three-dimensional structure and lipophilic nature impart several desirable properties to molecules that contain it. The incorporation of an adamantane scaffold can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.

The bulky and rigid nature of the adamantane cage can provide steric hindrance, protecting other parts of the molecule from metabolic degradation and thereby increasing its biological half-life. Furthermore, its lipophilicity can enhance membrane permeability and facilitate passage across biological barriers. The adamantane group can also serve as a rigid anchor to orient functional groups in a specific spatial arrangement, which can lead to enhanced and more selective interactions with biological targets such as enzymes and receptors.

Role of the Piperidine (B6355638) Core in Heterocyclic Chemistry and Bioactive Molecules

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to modulate a molecule's physicochemical properties, including its solubility, basicity, and receptor-binding affinity.

The piperidine core is a key component in a vast array of bioactive molecules, contributing to their ability to interact with a wide range of biological targets. Its conformational flexibility, primarily adopting a stable chair conformation, allows for the precise positioning of substituents in either axial or equatorial positions, which is crucial for optimizing interactions with biological macromolecules. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or can be protonated at physiological pH, enabling ionic interactions that are often critical for drug-receptor binding.

Rationale for Investigating the Adamantane-Piperidine Conjugate System

The conjugation of an adamantane scaffold with a piperidine core in 4-(Adamantan-1-yl)piperidine hydrochloride is a deliberate molecular design strategy aimed at combining the advantageous properties of both moieties. The rationale for investigating this hybrid system is multifaceted. The lipophilic and bulky adamantane group is expected to enhance the molecule's ability to interact with and penetrate biological membranes, while also potentially providing a strong anchoring point for binding to target proteins.

Overview of Research Trajectories for this compound and Analogues

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues provide significant insights into the potential applications of this chemical class. Studies on closely related structures, such as N'-(adamantan-1-yl)piperidine-1-carbothioimidates, have explored their synthesis and biological activities, particularly in the realms of antimicrobial and anti-proliferative agents.

These investigations have demonstrated that the adamantane-piperidine scaffold can serve as a promising foundation for the development of new therapeutic candidates. The research has involved the synthesis of a series of analogues with various substituents to establish structure-activity relationships. The biological evaluation of these compounds has yielded promising results, with some analogues exhibiting significant activity against various bacterial strains and human tumor cell lines.

Detailed Research Findings on Analogues

Research into arylmethyl N'-(adamantan-1-yl)piperidine-1-carbothioimidates, which are derivatives of the core 4-(adamantan-1-yl)piperidine structure, has provided valuable data on the potential of this chemical family. The synthesis of these compounds typically involves the reaction of 1-adamantyl isothiocyanate with piperidine to form an N-(adamantan-1-yl)carbothioamide intermediate, which is then reacted with substituted benzyl (B1604629) bromides. nih.gov

The resulting compounds have been characterized by various spectroscopic methods, and their biological activities have been assessed.

Table 1: Spectral Data for Selected 4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate Analogues nih.gov

| Compound | Molecular Formula | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | ESI-MS (m/z) |

| 7a | C₂₃H₃₂N₂S | 1.55–1.92 (m, 21H), 3.14–3.16 (m, 4H), 3.97 (s, 2H), 7.29–7.30 (m, 5H) | 24.0, 25.81, 50.16 (Piperidine-C), 29.74, 36.58, 43.17, 54.20 (Adamantane-C), 37.0 (Benzylic CH₂), 127.36, 128.78, 129.17, 138.86 (Ar-C), 151.0 (C=N) | 369.1 [M+H]⁺ |

| 7b | C₂₃H₃₁BrN₂S | 1.63–2.19 (m, 21H), 3.91-3.93 (m, 4H), 4.13 (s, 2H), 7.19 (d, 2H), 7.52 (d, 2H) | 23.54, 26.04, 53.77 (Piperidine-C), 29.63, 35.61, 42.42, 59.14 (Adamantane-C), 39.70 (Benzylic CH₂), 122.93, 130.52, 132.51, 133.23 (Ar-C), 167.73 (C=N) | 449.1 [M+2+H]⁺, 447.1 [M+H]⁺ |

| 7c | C₂₃H₃₁N₃O₂S | 1.53–1.91 (m, 21H), 3.11–3.13 (m, 4H), 4.10 (s, 2H), 7.54 (d, 2H), 8.19 (d, 2H) | 25.04, 25.70, 50.25 (Piperidine-C), 29.70, 36.50, 43.16, 54.29 (Adamantane-C), 37.02 (Benzylic CH₂), 123.94, 130.47, 146.74, 147.31 (Ar-C), 150.0 (C=N) | 414.1 [M+H]⁺ |

Note: The numbering of compounds (7a, 7b, 7c) is as reported in the source literature. nih.gov

The biological evaluation of these analogues has revealed significant antimicrobial and anti-proliferative activities. For instance, compounds 7a-c displayed broad-spectrum antibacterial activity. nih.gov Furthermore, these same compounds showed notable anti-proliferative effects against various human tumor cell lines. nih.gov

Table 2: Biological Activity of Selected 4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate Analogues nih.gov

| Compound | Minimal Inhibitory Concentration (MIC, μg/mL) vs. S. aureus | Minimal Inhibitory Concentration (MIC, μg/mL) vs. E. coli | Anti-proliferative Activity (IC₅₀, μM) vs. MCF-7 (Breast Cancer) |

| 7a | 2 | 8 | < 10 |

| 7b | 1 | 4 | < 10 |

| 7c | 0.5 | 2 | < 10 |

Note: The numbering of compounds (7a, 7b, 7c) is as reported in the source literature. nih.gov

These findings underscore the potential of the adamantane-piperidine conjugate system as a scaffold for the development of new therapeutic agents. The research trajectory for this class of compounds is likely to involve further structural modifications to optimize their biological activity and selectivity, as well as more in-depth studies to elucidate their mechanisms of action.

Properties

Molecular Formula |

C15H26ClN |

|---|---|

Molecular Weight |

255.82 g/mol |

IUPAC Name |

4-(1-adamantyl)piperidine;hydrochloride |

InChI |

InChI=1S/C15H25N.ClH/c1-3-16-4-2-14(1)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14,16H,1-10H2;1H |

InChI Key |

ZOFQRDJISZPZRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C23CC4CC(C2)CC(C4)C3.Cl |

Origin of Product |

United States |

Molecular Architecture and Conformational Dynamics of 4 Adamantan 1 Yl Piperidine Hydrochloride and Analogues

Crystallographic Investigations of Molecular Conformation in the Solid State

Crystallographic data provides definitive insights into the preferred conformations of molecules in the solid state. For complex structures like those combining a rigid adamantane (B196018) unit with a conformationally mobile piperidine (B6355638) ring, these investigations are crucial for understanding their structural behavior.

The piperidine ring, a saturated six-membered heterocycle, is analogous to cyclohexane (B81311) and overwhelmingly favors a chair conformation to minimize angular and torsional strain. wikipedia.orgnih.gov This preference is consistently observed in the crystal structures of various piperidine derivatives, including those bearing an adamantane substituent. acs.orgscispace.com For instance, in N-(adamantan-1-yl)-piperidine-1-carbothioamide, the piperidine ring is confirmed to adopt a chair conformation. scispace.comresearchgate.net

In 4-substituted piperidines, the substituent typically occupies the equatorial position to avoid steric clashes. whiterose.ac.uk Upon protonation to form a piperidinium (B107235) salt, such as the hydrochloride, the conformational equilibrium can be influenced by electrostatic interactions between the charged nitrogen and other polar groups. nih.gov While the fundamental chair geometry is maintained, the stability of axial versus equatorial conformers of the N-H bond can be altered. wikipedia.orgnih.gov However, the large adamantyl group at the C4 position is expected to remain in the sterically favorable equatorial position.

| Compound Class | Observed Piperidine Conformation | Reference |

| General Piperidines | Predominantly Chair | wikipedia.orgnih.govias.ac.in |

| Adamantyl-Piperidine Analogues | Chair | acs.orgscispace.comresearchgate.net |

| 4-Substituted Piperidinium Salts | Chair (Substituent Equatorial) | nih.gov |

The adamantane moiety is a highly rigid and sterically demanding hydrocarbon cage. mdpi.com Its structure consists of three fused cyclohexane rings in chair conformations, resulting in a strain-free and symmetric diamondoid lattice. acs.org X-ray analysis of various adamantane-containing compounds, including N'-(adamantan-1-yl)piperidine derivatives, consistently shows the adamantyl group maintaining its characteristic rigid chair conformation. acs.org This inherent rigidity means the adamantane unit acts as a static, bulky substituent, influencing the conformation and packing of the rest of the molecule.

Torsion angles, which describe the rotation around chemical bonds, are critical for defining the precise three-dimensional shape of a molecule. In analogues of 4-(adamantan-1-yl)piperidine, the torsion angles involving the linkage between the piperidine and adamantane moieties, as well as other substituents, reveal the preferred rotational isomers (rotamers).

For example, in a study of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, the molecular conformation was found to be strikingly different between two closely related structures. acs.orgnih.gov One analogue exhibited a syn-clinal conformation with a key torsion angle (C8–S1–C7–C4) of 74.28°, while another adopted an anti-periplanar conformation with the same angle measuring -175.14°. acs.org This demonstrates that even with the bulky adamantane and piperidine groups, significant conformational flexibility can exist around the connecting bonds, influenced by other substituents and crystal packing forces. In the crystal structure of 4-[(adamantan-1-yl)carbamoyl]pyridinium chloride, the dihedral angle between the amide group and the pyridinium (B92312) ring is reported as 24.98 (2)°, with specific torsion angles such as C2—C3—C6—O1 being 23.6 (3)°. nih.gov

| Torsion Angle | Value (°) | Compound | Conformation | Reference |

| C8–S1–C7–C4 | 74.28 | 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | syn-clinal | acs.org |

| C8–S1–C7–C4 | -175.14 | 4-bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | anti-periplanar | acs.org |

| Amide-Pyridinium Dihedral | 24.98 | 4-[(Adamantan-1-yl)carbamoyl]pyridinium chloride | - | nih.gov |

| C2—C3—C6—O1 | 23.6 | 4-[(Adamantan-1-yl)carbamoyl]pyridinium chloride | - | nih.gov |

Intermolecular Interactions within Crystal Lattices

In the solid state of 4-(adamantan-1-yl)piperidine hydrochloride, the most significant intermolecular interaction is expected to be the hydrogen bond between the protonated piperidinium nitrogen (N⁺-H) and the chloride anion (Cl⁻). This type of N⁺-H···Cl⁻ interaction is a primary organizing force in the crystal lattices of similar hydrochloride salts. For instance, in the crystal structure of 4-[(adamantyl)carbamoyl]pyridinium chloride, both the pyridinium and amide nitrogen atoms participate in N—H⋯Cl hydrogen bonding, which links the cations and anions. nih.govnih.gov

In analogues containing other heteroatoms, different hydrogen bonding motifs are observed. The crystal structures of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas are stabilized by intermolecular N—H···S and N—H···O═C hydrogen bonds. nih.gov Similarly, N—H···O interactions are observed in the crystal structure of a manganese(II) complex with N-(adamantan-1-yl)pyridine-4-carboxamide ligands, linking molecules into a one-dimensional chain. nih.gov These examples highlight the versatility of hydrogen bonding in directing the supramolecular assembly of adamantane derivatives.

| Hydrogen Bond Type | Found in Analogue(s) | Reference |

| N⁺-H···Cl⁻ | 4-[(Adamantyl)carbamoyl]pyridinium chloride | nih.govnih.gov |

| N-H···O | 4-[(Adamantyl)carbamoyl]pyridinium chloride, Manganese(II) complexes | nih.govnih.govnih.gov |

| N-H···S | Adamantane–naphthyl thiourea (B124793) conjugates, 1-(adamantane-1-carbonyl)-3-halophenyl thioureas | acs.orgnih.gov |

Beyond classical hydrogen bonds, a network of weaker non-covalent interactions plays a crucial role in stabilizing the crystal lattice. nih.govnih.gov The adamantane cage, with its abundance of C-H bonds, is a significant participant in these interactions.

In the crystal structures of adamantane-piperidine analogues, several types of weak interactions have been identified:

C-H···O and C-H···Cl Interactions: These contacts are noted in the crystal packing of 4-[(adamantyl)carbamoyl]pyridinium chloride, contributing to the linkage of cations and anions into layers. nih.gov

C-H···S Interactions: In sulfur-containing analogues like N-(adamantan-1-yl)-piperidine-1-carbothioamide, both intramolecular and intermolecular C–H···S interactions are observed. scispace.comresearchgate.net The shortest intermolecular contact is a C–H···S interaction of 2.80 Å, which connects adjacent molecules. scispace.comresearchgate.net

C-H···N Interactions: An intramolecular C–H···N interaction has been found to stabilize the molecular conformation in certain (Z)-3-(adamantan-1-yl)-isothiourea structures. nih.gov

These varied and numerous weak interactions collectively provide a significant stabilizing energy, fine-tuning the orientation and packing of molecules within the crystal.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of close contacts with neighboring molecules. The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized by the van der Waals radii of the respective atoms, resulting in a surface mapped with a property called dnorm. The dnorm surface highlights regions of significant intermolecular interactions, with red areas indicating contacts shorter than the van der Waals radii (strong interactions), white areas representing contacts approximately equal to the van der Waals radii, and blue areas showing contacts longer than the van der Waals radii (weaker interactions).

In the context of this compound and its analogues, Hirshfeld surface analysis reveals the predominant intermolecular forces governing their crystal packing. For instance, in analogues containing adamantane and piperidine moieties, the analysis consistently shows a high prevalence of H···H contacts, which often constitute the largest percentage of the total Hirshfeld surface area. acs.orgresearchgate.netnih.gov This is attributed to the hydrogen-rich nature of both the adamantane cage and the piperidine ring.

Beyond the qualitative visualization, 2D fingerprint plots provide a quantitative summary of the intermolecular interactions. These plots are two-dimensional histograms of the (dᵢ, dₑ) pairs, where each point on the plot represents a specific type of intermolecular contact. The color of the points indicates the relative frequency of that contact, ranging from blue (low frequency) to red (high frequency). crystalexplorer.net

For adamantane-piperidine derivatives, the 2D fingerprint plots typically exhibit characteristic features. The most prominent feature is a large, diffuse region corresponding to H···H interactions. researchgate.netnih.gov Additionally, sharp "spikes" in the fingerprint plot are indicative of specific, directional interactions such as N–H···Cl or C–H···O hydrogen bonds, which are crucial for the stability of the crystal structure. nih.govnih.gov The presence and percentage contribution of various contacts, such as C–H···π interactions, can also be quantified from these plots, offering a comprehensive understanding of the packing forces. nih.gov

The table below presents a summary of the percentage contributions of the most significant intermolecular contacts for representative adamantane and piperidine analogues, as determined from their 2D fingerprint plots.

| Interaction Type | Analogue 1 (Adamantane Derivative) | Analogue 2 (Piperidine Derivative) |

| H···H | 65.5 - 71.7% acs.org | 74.2% nih.gov |

| C···H/H···C | Varies | 18.7% nih.gov |

| O···H/H···O | Varies | 7.0% nih.gov |

| N···H/H···N | Varies | 0.1% nih.gov |

| Other (e.g., C-H···Cl, C-H···N) | Significant, but varies with substituents researchgate.netnih.gov | Varies |

Energy Framework Analysis of Crystal Packing

Energy framework analysis is a computational method that provides a quantitative insight into the energetic aspects of crystal packing. This analysis calculates the interaction energies between a central molecule and its surrounding neighbors, and these energies are then used to construct a visual framework that represents the topology and strength of the intermolecular interactions. The framework is composed of cylinders connecting the centroids of interacting molecules, with the radius of the cylinders being proportional to the magnitude of the interaction energy.

The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion. This allows for a detailed understanding of the nature of the forces holding the crystal together. For instance, a crystal structure dominated by dispersion forces will have a different energy framework topology compared to one primarily stabilized by electrostatic interactions. rasayanjournal.co.inmdpi.com

The energy framework for a given crystal structure can reveal distinct packing motifs. For example, some adamantane-containing compounds exhibit a ladder-like energy framework topology, indicating a layered or columnar packing arrangement. acs.org The visualization of the energy framework can highlight the strongest interaction pathways within the crystal, which are often associated with specific hydrogen bonds or π-stacking interactions. By comparing the magnitudes of the different energy components, one can ascertain the dominant forces in the crystal packing. For example, in some aminopyridine derivatives, electrostatic energy has been found to be the dominant factor. rasayanjournal.co.in

Below is a table summarizing the typical interaction energy components for molecular pairs in the crystal lattice of related organic compounds.

| Energy Component | Description | Typical Contribution |

| Electrostatic (Eele) | Arises from the interaction of the static charge distributions of the molecules. | Can be dominant in polar molecules and salts. |

| Polarization (Epol) | The energy of induction arising from the distortion of the electron cloud of one molecule by another. | Generally a smaller contribution. |

| Dispersion (Edis) | Arises from instantaneous fluctuations in electron density, a key component of van der Waals forces. | Often the largest stabilizing component in nonpolar molecules. |

| Exchange-Repulsion (Erep) | A short-range repulsive term that prevents molecules from interpenetrating. | Always a destabilizing (positive) contribution. |

| Total Energy (Etot) | The sum of the above components, indicating the overall strength of the interaction. | Negative for a stable dimer. |

By combining Hirshfeld surface analysis, 2D fingerprint plots, and energy framework calculations, a comprehensive and detailed understanding of the molecular architecture and conformational dynamics of this compound and its analogues can be achieved. These methods provide both qualitative and quantitative insights into the subtle interplay of intermolecular forces that dictate the crystal packing and, consequently, the solid-state properties of the compound.

Computational Chemistry in Elucidating Behavior of 4 Adamantan 1 Yl Piperidine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 4-(Adamantan-1-yl)piperidine hydrochloride, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles between the adamantane (B196018) cage, the piperidine (B6355638) ring, and the associated hydrochloride.

Furthermore, DFT is used to calculate electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. However, specific DFT studies detailing these parameters for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Charge Transfer and Stabilization Energy

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis provides a detailed picture of the bonding and orbital interactions that contribute to molecular stability.

An NBO analysis of this compound would quantify the stabilization energies arising from electron delocalization between filled donor orbitals and empty acceptor orbitals. This could reveal, for instance, hyperconjugative interactions between the C-H or C-C bonds of the adamantane and piperidine moieties and adjacent antibonding orbitals. Despite the utility of this method, no published NBO analysis specifically for this compound has been found.

Atoms-in-Molecules (AIM) Theory for Characterizing Bond Critical Points and Interaction Strength

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between atoms, AIM can define the nature and strength of these interactions.

For this compound, AIM analysis would be crucial for characterizing the ionic interaction between the protonated piperidine nitrogen and the chloride ion, as well as weaker intramolecular and intermolecular interactions, such as C-H···Cl hydrogen bonds. Key topological parameters at the BCP, like the electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength and nature of these interactions. At present, there are no specific AIM studies in the scientific literature for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular Docking Analysis of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. While docking studies have been performed on numerous adamantane-piperidine derivatives, showing their potential to bind to various protein targets, a specific molecular docking analysis for this compound has not been reported.

Identification of Key Binding Site Residues

A critical output of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are essential for stabilizing the ligand-protein complex. For related adamantane-piperidine compounds, studies have often shown that the bulky, lipophilic adamantane group engages in hydrophobic interactions with nonpolar residues, while the nitrogen-containing piperidine ring can form hydrogen bonds or ionic interactions. acs.org However, without specific docking studies for this compound, the key binding site residues for its potential biological targets remain unidentified.

Prediction of Binding Modes and Interaction Energies

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the strength of the interaction. For derivatives of adamantane and piperidine, docking studies have been instrumental in identifying key interactions within the binding sites of various proteins, such as the sigma 1 receptor (S1R) and human sphingosine (B13886) kinase 1. nih.govnih.gov

The process involves preparing the 3D structures of the ligand and the protein and then using a scoring function to evaluate different binding poses. acs.org For this compound, the bulky, lipophilic adamantane cage would be expected to form significant van der Waals and hydrophobic interactions within nonpolar pockets of a receptor. nih.gov The protonated piperidine ring is crucial for forming strong electrostatic interactions, particularly π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Table 1: Predicted Interactions for this compound in a Hypothetical Receptor Binding Site

| Molecular Moiety | Interacting Residues (Example) | Type of Interaction | Predicted Energy Contribution |

| Adamantane Cage | Leucine, Valine, Isoleucine | Hydrophobic / van der Waals | Favorable |

| Protonated Piperidine | Phenylalanine, Tyrosine | π-Cation Interaction | Strong, Favorable |

| Piperidine Ring | Aspartate, Glutamate (B1630785) | Salt Bridge / Hydrogen Bond | Strong, Favorable |

| Piperidine Ring | Alanine, Proline | Hydrophobic | Favorable |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, revealing the stability of the interaction over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the persistence of key interactions. researchgate.net

For a ligand like this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds to assess the stability of its docked pose. ksu.edu.saacs.org The root-mean-square deviation (RMSD) of the ligand's atoms is monitored throughout the simulation; a stable RMSD value suggests that the ligand remains securely in the binding pocket. ksu.edu.sa Furthermore, MD simulations allow for the analysis of dynamic interactions, such as the formation and breaking of hydrogen bonds and the fluctuation of hydrophobic contacts. researchgate.net Studies on related piperidine derivatives have used simulations of 100 ns or more to confirm the stability of protein-ligand complexes and to suggest that the ligand induces a stable conformation. ksu.edu.saacs.org

Table 2: Typical Parameters for MD Simulation of a Protein-Ligand Complex

| Parameter | Typical Value / Method | Purpose |

| Force Field | AMBER, CHARMM, OPLS | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Explicitly solvates the system to mimic physiological conditions |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature |

| Simulation Time | 100 - 500 ns | Duration to observe significant conformational dynamics |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 bar | Simulates atmospheric pressure |

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

To obtain a more quantitative estimate of binding affinity, binding free energy calculations are performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques used for this purpose. nih.govnih.gov These methods calculate the binding free energy by analyzing snapshots from an MD simulation trajectory. nih.govelsevierpure.com

The total binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the unbound protein and ligand. nih.gov This is further broken down into several components:

ΔE_MM: The molecular mechanics energy, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_ele) interactions.

ΔG_solv: The solvation free energy, which is composed of a polar (ΔG_pol) and a non-polar (ΔG_np) component.

-TΔS: The conformational entropy change upon binding. This term is computationally expensive and often omitted, leading to a relative rather than absolute binding energy. nih.gov

MM/GBSA and MM/PBSA have been successfully used to rank compounds and rationalize experimental findings for various systems. nih.govfrontiersin.org For this compound, these calculations would highlight the dominant forces driving its binding, such as the favorable van der Waals energy from the adamantane group and the electrostatic energy from the charged piperidine. frontiersin.org

Table 3: Illustrative MM/GBSA Binding Free Energy Decomposition (Hypothetical)

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_ele) | -20.8 |

| Polar Solvation Energy (ΔG_pol) | +30.2 |

| Non-polar Solvation Energy (ΔG_np) | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -41.2 |

Conformational Space Exploration and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. nih.gov For this compound, the primary sources of conformational flexibility are the piperidine ring and the bond connecting it to the adamantane group.

X-ray crystallography and computational studies of related compounds consistently show that the piperidine ring adopts a stable chair conformation. nih.govacs.orgscispace.com The adamantyl moiety itself is rigid. nih.gov However, different spatial arrangements of the adamantyl group relative to the piperidine ring can lead to distinct conformers. nih.gov Computational modeling can be used to explore these different conformations, such as "folded" or "anti-periplanar" structures, which can have significant energy differences. nih.govacs.org For example, in one study on related adamantane-piperidine derivatives, the energy difference between a folded and a non-folded conformation was calculated to be around 3.6-3.9 kcal/mol. nih.gov

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. nih.gov By performing energy minimization starting from various initial geometries, researchers can identify the most stable conformers. Density Functional Theory (DFT) is a common quantum mechanical method used for accurate geometry optimization and energy calculation. researchgate.net

Table 4: Relative Energies of Potential Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Stability |

| Chair (Equatorial Adamantyl) | Adamantyl group in the equatorial position of the piperidine chair | 0.0 (Reference) | Most Stable |

| Chair (Axial Adamantyl) | Adamantyl group in the axial position | > 2.0 | Less Stable |

| Twist-Boat | A higher-energy conformation of the piperidine ring | > 5.0 | Unstable |

Theoretical Prediction of Compound Properties for Research Design

Computational chemistry is invaluable in the early stages of research for predicting key molecular properties, which helps in prioritizing compounds for synthesis and testing. These in silico predictions can save significant time and resources.

Quantum chemical methods like DFT can be used to calculate a range of electronic properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important, as their energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov The Molecular Electrostatic Potential (MEP) map can also be calculated, which visualizes the charge distribution on the molecule's surface and helps predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. nih.govnih.gov

Another critical area is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Various computational models can predict parameters such as oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity. researchgate.netresearchgate.net For piperidine-based compounds, numerous in silico tools are available to assess their drug-likeness and safety profiles, ensuring that promising candidates have favorable pharmacokinetic properties. researchgate.net

Table 5: Key Properties Predicted Theoretically for Research Design

| Property Class | Specific Parameter | Computational Method | Importance in Research Design |

| Electronic | HOMO-LUMO Energy Gap | DFT | Predicts chemical reactivity and stability |

| Electronic | Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for intermolecular interactions |

| Physicochemical | Lipophilicity (logP) | QSAR models | Affects absorption and distribution |

| Pharmacokinetic | GI Absorption | In silico ADMET models | Predicts oral bioavailability |

| Pharmacokinetic | Blood-Brain Barrier (BBB) Permeation | In silico ADMET models | Determines central nervous system effects |

| Safety | Ames Mutagenicity | In silico ADMET models | Early flag for potential carcinogenicity |

| Safety | Hepatotoxicity | In silico ADMET models | Predicts potential for liver damage |

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Adamantane (B196018) Moiety Substitutions on Biological Activity

The adamantane moiety is a key pharmacophore that significantly influences the biological activity of these compounds. pensoft.net Its rigid, three-dimensional structure and lipophilicity allow for favorable interactions with various biological targets. nih.gov

Substitutions on the adamantane cage can have a profound impact on potency and selectivity. For instance, the position of substitution is critical. Functionalization at the tertiary positions of the adamantane nucleus can sometimes be detrimental to antiviral activity. nih.gov Conversely, introducing substituents at other positions can enhance activity. For example, adding methyl groups at the 3- and 5-positions of the adamantane ring in certain derivatives has been shown to markedly alter their potency. nih.gov

The nature of the substituent also plays a vital role. While N-alkylation of some aminoadamantanes can dramatically reduce their anti-influenza activity, the introduction of a second amino group via a dialkylaminoethyl substitution can lead to potent antiviral compounds. nih.gov The addition of an adamantane-1-carboxylic acid ester moiety, for instance, has been shown to improve a compound's distribution and metabolic stability. nih.gov

Below is a data table summarizing the impact of various adamantane substitutions on biological activity based on research findings.

| Substitution Position | Substituent | Effect on Biological Activity | Reference Compound Example |

| Tertiary positions | Alkyl groups | Often detrimental to antiviral activity. nih.gov | Substituted Amantadine (B194251) |

| Bridgehead positions (e.g., 3,5) | Methyl groups | Can markedly alter potency. nih.gov | 3,5-dimethyl-adamantane derivatives |

| Non-bridgehead positions | Varies | Can enhance or decrease activity depending on the specific target. | 2-substituted adamantyl piperidines |

| Attachment point of linker | Varies | Can influence receptor binding and overall potency. | Adamantane-linked dipiperidine derivatives |

Influence of Piperidine (B6355638) Ring Substituents on Molecular Interactions

The piperidine ring serves as a versatile scaffold that can be modified to fine-tune the pharmacological properties of adamantane derivatives. nih.gov Substituents on the piperidine ring can influence the molecule's conformation, basicity, and ability to form hydrogen bonds, all of which are critical for molecular interactions with biological targets. acs.org

For example, N-alkylation of the piperidine moiety can alter the conformation of the ring, which in turn can affect receptor binding. nih.gov The size and nature of the N-substituent are also important; increasing the size of N-substituents often leads to diminished activity. nih.gov

Furthermore, the stereochemistry of substituents on the piperidine ring can be crucial for activity. The spatial arrangement of functional groups can dictate the precise orientation of the molecule within a binding pocket, leading to differences in potency between stereoisomers. researchgate.net

The following table illustrates the influence of piperidine ring substituents on molecular interactions.

| Substitution Position | Substituent Type | Influence on Molecular Interactions | Example of Effect |

| Nitrogen (N1) | Alkyl groups (e.g., Methyl, Ethyl) | Can alter the conformation of the piperidine ring and impact receptor binding. nih.gov | N-methylation can cause a dramatic reduction in anti-influenza A activity. nih.gov |

| Carbon (C2, C3, C4) | Various functional groups | Can introduce new hydrogen bonding sites or steric bulk, affecting binding affinity and selectivity. | Introduction of polar groups can disrupt activity due to unfavorable intramolecular hydrogen bonding. publish.csiro.au |

| Spirocyclic substitution | Fused ring systems | Can create rigid structures that may fit better into specific binding pockets, enhancing potency. | Spiro-[piperidine-4,2'-adamantane] derivatives have shown higher potency than amantadine. nih.gov |

Role of Linker Chemistry in Modulating Activity

For instance, inserting a bridge of one or more carbons between the 1-adamantyl group and an amino group has led to compounds with generally high antiviral activity. nih.gov The nature of the functional group within the linker is also crucial. While amide and ketone linkers may be equally well-tolerated by some receptors, the choice of linker can be critical for in vivo activity. nih.gov

Heterocyclic linkers, such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole, have also been explored to connect adamantane to other moieties, demonstrating that the linker itself can contribute to the biological activity profile. mdpi.com

This table summarizes the role of linker chemistry in modulating activity.

| Linker Characteristic | Description | Impact on Biological Activity | Example |

| Length | Number of atoms in the linker chain. | Affects the distance between the adamantane and piperidine moieties, influencing how the molecule fits into a binding site. nih.gov | Inserting a single carbon bridge can lead to compounds with high antiviral activity. nih.gov |

| Flexibility/Rigidity | The degree of conformational freedom of the linker. | A rigid linker can pre-organize the pharmacophores in a favorable conformation for binding, reducing the entropic penalty. nih.gov | Use of cyclic or unsaturated linkers. |

| Chemical Nature | The types of atoms and functional groups in the linker. | Can introduce hydrogen bond donors/acceptors or lipophilic/hydrophilic properties, affecting binding and pharmacokinetics. nih.gov | Amide, ketone, or heterocyclic linkers can result in different in vivo activities. nih.govmdpi.com |

Stereochemical Implications in Adamantane-Piperidine Derivatives

Stereochemistry plays a crucial role in the biological activity of adamantane-piperidine derivatives. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target, often leading to one enantiomer being more active than the other. researchgate.net

For instance, in the synthesis of certain adamantane-substituted piperidines, the stereoselectivity of the reaction can be affected by the nature of the substituents at the chiral center. researchgate.net The resulting (R)- and (S)-isomers can exhibit potent but different levels of activity against various targets, such as rimantadine-resistant strains of the influenza A virus. researchgate.net

The conformation of the piperidine ring, which can be influenced by its substituents and their stereochemistry, is also a key determinant of biological activity. nih.gov

The table below highlights the importance of stereochemistry in these derivatives.

| Stereochemical Aspect | Description | Impact on Biological Activity | Example |

| Chiral Centers | Presence of one or more stereocenters in the molecule. | Enantiomers can exhibit different potencies and selectivities due to differential binding to chiral biological targets. researchgate.net | (R)- and (S)-isomers of adamantane-substituted heterocycles show varying activity against influenza A. researchgate.net |

| Diastereomers | Stereoisomers that are not mirror images. | Diastereomers can have significantly different physical and biological properties. | The relative configuration of substituents on the piperidine ring can affect binding affinity. |

| Conformational Isomers | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. | The preferred conformation can influence the molecule's ability to fit into a receptor's binding site. nih.gov | The chair conformation of the piperidine ring is common in these derivatives. acs.org |

Pharmacophore Development and Feature Identification

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov For adamantane-piperidine derivatives, a pharmacophore model typically includes features such as a hydrophobic group (the adamantane cage), a hydrogen bond acceptor or donor (often on the piperidine ring or linker), and a positive ionizable feature (the protonated piperidine nitrogen). nih.gov

The development of a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. ugm.ac.id This model can then be used to screen large databases of compounds to identify new potential drug candidates or to guide the design of more potent and selective analogs. ugm.ac.id

Key pharmacophoric features for adamantane-piperidine derivatives often include:

A bulky, hydrophobic region: Provided by the adamantane moiety, which can interact with lipophilic pockets in the target protein. nih.gov

A hydrogen bond acceptor/donor: Located on the piperidine ring or linker, which can form crucial hydrogen bonds with the target. nih.gov

A positive ionizable feature: The nitrogen atom of the piperidine ring, which is typically protonated at physiological pH and can form ionic interactions. nih.gov

An aromatic ring: In some derivatives, an additional aromatic ring may be a key feature for binding. nih.gov

Strategies for Improving Potency and Selectivity based on SAR Insights

The insights gained from structure-activity relationship studies are instrumental in the rational design of more potent and selective adamantane-piperidine derivatives. Several strategies can be employed to optimize these compounds:

Modification of the Adamantane Moiety: Introducing specific substituents on the adamantane cage can enhance lipophilicity and improve interactions with hydrophobic pockets of the target protein. However, care must be taken as some substitutions can be detrimental to activity. nih.gov

Optimization of the Piperidine Ring: Altering the substituents on the piperidine ring can fine-tune the molecule's polarity, basicity, and hydrogen bonding capacity, leading to improved binding affinity and selectivity. publish.csiro.au

Linker Optimization: Systematically varying the length, rigidity, and chemical nature of the linker can optimize the spatial relationship between the adamantane and piperidine moieties for ideal target engagement. nih.gov

Stereochemical Control: The synthesis of single enantiomers or diastereomers can lead to more potent and selective compounds with fewer off-target effects. researchgate.net

Pharmacophore-Guided Design: Utilizing a validated pharmacophore model can guide the design of novel derivatives with a higher probability of being active. ugm.ac.id

By systematically applying these strategies, medicinal chemists can rationally design and synthesize novel 4-(Adamantan-1-yl)piperidine hydrochloride analogs with improved therapeutic profiles.

Molecular Mechanisms of Action and Biological Target Interactions Pre Clinical Focus

Interaction with Influenza A Virus M2 Receptor (e.g., S31N Mutated Strains)

The adamantane (B196018) scaffold is a well-established pharmacophore in the context of antiviral activity, particularly against the Influenza A virus M2 proton channel. While the original adamantane antivirals, amantadine (B194251) and rimantadine, are ineffective against strains harboring the S31N mutation in the M2 protein, research has focused on developing new adamantane derivatives that can overcome this resistance. acs.org

A structurally similar compound, 2-(1-adamantyl)piperidine, has been evaluated for its activity against Influenza A viruses, including those with the M2 S31N mutation. nih.govresearchgate.netnih.gov Intriguingly, this analog demonstrated a mechanism of action distinct from traditional M2 channel blockers. Studies have shown that 2-(1-adamantyl)piperidine does not inhibit the proton current of the M2S31N channel. nih.govresearchgate.net Instead, its antiviral activity is attributed to the disruption of the colocalization of the viral M2 and M1 proteins, a crucial step for intracellular viral assembly and budding. nih.govresearchgate.net Furthermore, 2-(1-adamantyl)piperidine was found to be more potent than amantadine against the Influenza A2/Japan/305/1957 (H2N2) strain. nih.gov

Another study investigating a panel of amantadine analogs found that lipophilic derivatives, including 2-(1-adamantyl)piperidine, inhibited M2S31N-containing viruses. nih.govresearchgate.net This research suggests that while direct channel blockade may not be the primary mechanism for these newer derivatives against resistant strains, the adamantane-piperidine structure plays a key role in interfering with other essential viral replication processes. nih.govresearchgate.net

Enzyme Inhibition Mechanisms

Adamantane-containing ureas with a piperidine (B6355638) moiety have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.govescholarship.org The inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation. nih.govescholarship.orgnih.gov

A notable example is the compound 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (also known as AR9281 or APAU), which demonstrates significant inhibitory potency against both human and murine sEH. nih.govescholarship.org The adamantyl group is a key feature for high affinity to the enzyme. escholarship.org Pre-clinical studies have provided specific IC50 values for this compound, highlighting its efficacy at the enzymatic and cellular levels. nih.gov

| Compound | Target | IC50 (nM) |

|---|---|---|

| 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) | Human sEH (enzyme) | 8 |

| Mouse sEH (enzyme) | 3 |

One such inhibitor is the aryladamantane compound ABC294640 [3-(4-chlorophenyl)-adamantane-1-carboxylic acid (pyridin-4-ylmethyl)amide]. This compound acts as a competitive inhibitor with respect to sphingosine (B13886), with a Ki of 9.8 µM for SK2. nih.gov It has demonstrated the ability to reduce S1P levels in cells and suppress tumor cell proliferation and migration. nih.gov It is important to note that the structure of ABC294640 differs significantly from 4-(Adamantan-1-yl)piperidine hydrochloride, but its activity establishes the adamantane moiety as a viable scaffold for targeting sphingosine kinases.

The potential for adamantane derivatives to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, has been explored primarily through theoretical studies. A molecular docking study of an adamantyl derivative with COX-1 and COX-2 enzymes suggested a high affinity for the active sites of these proteins. biointerfaceresearch.com The theoretical binding affinity was reported to be greater than that of the established non-steroidal anti-inflammatory drugs (NSAIDs) indomethacin (B1671933) and celecoxib. biointerfaceresearch.com However, experimental validation of the direct inhibitory activity of this compound on COX-1 and COX-2, including IC50 values, is not currently available.

The piperidine ring is a structural motif found in a variety of compounds that have been investigated as urease inhibitors. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some pathogenic bacteria. A study of various substituted piperidines demonstrated a range of urease inhibitory activity, with IC50 values from 31.97 to 254 µM. nih.gov The inhibitory potential was influenced by the nature of the substituents on the piperidine nitrogen. nih.gov While this indicates that the piperidine core can be a basis for urease inhibition, specific experimental data on the urease inhibitory activity of adamantane-containing piperidines, such as this compound, have not been reported.

The adamantane scaffold has been incorporated into molecules designed to inhibit key kinases involved in cancer cell signaling pathways.

Tyrosine Kinase Inhibition: Adaphostin, an adamantyl derivative of the tyrphostin AG957, was developed as a Bcr/Abl tyrosine kinase inhibitor. nih.gov Its mechanism of action involves competing with peptide substrates rather than ATP. nih.gov Adaphostin has been shown to be more potent than its parent compound in downregulating Bcr/Abl and inhibiting the growth of bone marrow cells from chronic myeloid leukemia (CML) patients. nih.gov Further studies have indicated that adaphostin's cytotoxic effects are also mediated through the induction of reactive oxygen species (ROS), leading to apoptosis in leukemia cells. nih.gov

IκB Kinase-β (IKKβ) Inhibition: Certain adamantane derivatives, specifically adamantyl arotinoids, have been identified as inhibitors of IκB kinase-β (IKKβ), a critical enzyme in the NF-κB signaling pathway that promotes cell survival and inflammation. nih.govnih.gov Adarotene is an example of an adamantyl arotinoid that induces apoptosis in various cancer cell lines, and its mechanism is linked to the inhibition of the IKK/NF-κB pathway. nih.gov Further research has shown that heterocyclic adamantyl arotinoids can potently inhibit both IKKα and IKKβ, suggesting that the adamantane moiety is crucial for this activity. nih.govnih.gov

Receptor Binding Affinity and Ligand-Receptor Interactions (Pre-Clinical Focus)

While direct binding studies on this compound are not extensively detailed in the reviewed literature, its structural components—the adamantane group and the piperidine ring—are well-established pharmacophores that interact with several key receptors.

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Antagonists of this receptor are investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease and narcolepsy. The piperidine scaffold is a common structural feature in many known histamine H3 receptor antagonists. However, specific binding affinity data for this compound at the H3 receptor is not detailed in the available research.

Sigma-1 Receptor Antagonism

Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperone proteins located at the endoplasmic reticulum. They are implicated in a wide range of cellular functions and are considered therapeutic targets for neuropsychiatric and neurodegenerative diseases. Adamantane-based scaffolds have been explored for their ability to target sigma receptors. For instance, adamantane derivatives have been synthesized and assessed as potential sigma-2 receptor ligands, suggesting the adamantane moiety can fit within the receptor's binding site. nih.gov While the adamantane-piperidine structure is suggestive of potential interaction, direct experimental evidence confirming this compound as a sigma-1 receptor antagonist is not specified in the reviewed literature.

NMDA Receptor Modulation (analogous to memantine)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. The adamantane moiety is the core pharmacophore of Memantine, an established NMDA receptor antagonist used in the treatment of Alzheimer's disease. The mechanism of action involves the adamantane structure physically blocking the open channel of the NMDA receptor, which prevents excessive calcium influx associated with excitotoxicity. Given that this compound shares the key adamantane structure with Memantine, it is hypothesized to exert a similar modulatory effect on the NMDA receptor. However, preclinical studies specifically quantifying this interaction are not detailed in the reviewed sources.

Modulation of Cell Proliferation and Apoptotic Pathways (in in vitro cell models)

Research has demonstrated significant anti-proliferative activity of specific derivatives of 4-(Adamantan-1-yl)piperidine in in vitro cancer cell models. Studies focused on a series of 4-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, which are derived from the core compound. nih.govmdpi.com

These derivatives displayed potent, generalized anti-proliferative effects against a panel of three human tumor cell lines. nih.gov The most active compounds in this series consistently demonstrated the ability to inhibit cancer cell growth with IC50 values below 10 μM. mdpi.comresearchgate.net This suggests that the adamantane-piperidine scaffold is a promising backbone for the development of agents that can interfere with cell proliferation pathways.

Table 1: In Vitro Anti-Proliferative Activity of 4-(Adamantan-1-yl)piperidine Derivatives

| Compound | Cell Line | IC50 (μM) | Source |

|---|---|---|---|

| 4-Benzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (7a) | Human Tumor Cell Lines (unspecified) | < 10 | mdpi.com |

| 4-Bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (7b) | Human Tumor Cell Lines (unspecified) | < 10 | mdpi.com |

Note: The specific human tumor cell lines tested in the summary were HL-60, HT-29, and MCF-7. nih.gov

Antimicrobial Action Mechanisms (e.g., against specific bacterial or fungal strains)

Derivatives of 4-(Adamantan-1-yl)piperidine have been shown to possess significant antimicrobial properties. In particular, the insertion of an isothiourea moiety to create 4-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates greatly enhanced antibacterial potency and spectrum. nih.gov

These compounds displayed marked broad-spectrum antibacterial activity when evaluated against a panel of Gram-positive and Gram-negative bacteria. nih.govnih.gov The minimal inhibitory concentration (MIC) values for the most active derivatives ranged from 0.5 to 32 μg/mL, indicating potent bactericidal or bacteriostatic action. nih.govresearchgate.net This suggests the adamantane-piperidine structure effectively disrupts essential pathways for bacterial survival. Additionally, some related derivatives showed good activity against the pathogenic fungus Candida albicans. nih.govnih.gov

Table 2: Antimicrobial Activity Spectrum of 4-(Adamantan-1-yl)piperidine Isothiourea Derivatives (Compounds 7a-c)

| Organism Type | Activity | MIC Range (μg/mL) | Source |

|---|---|---|---|

| Gram-Positive Bacteria | Marked Activity | 0.5 - 32 | nih.govresearchgate.net |

| Gram-Negative Bacteria | Marked Activity | 0.5 - 32 | nih.govresearchgate.net |

Activity against Drug-Resistant Microorganisms

The reviewed studies evaluated the antimicrobial effects of 4-(Adamantan-1-yl)piperidine derivatives against standard strains of Gram-positive and Gram-negative bacteria. nih.govnih.gov While these derivatives demonstrated a potent and broad spectrum of activity, the available literature does not specifically detail their efficacy against clinically significant, named drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) or Vancomycin-resistant Enterococci (VRE).

Antiviral Action Mechanisms beyond Influenza A

While adamantane derivatives are historically recognized for their activity against the influenza A virus, preclinical research has identified mechanisms of action against a variety of other viruses. Derivatives featuring the 4-(Adamantan-1-yl)piperidine scaffold and related structures have shown inhibitory activity against coronaviruses, flaviviruses, and Hepatitis C virus through distinct molecular interactions.

Activity Against Coronaviruses (e.g., SARS-CoV-2)

Preclinical studies have explored the efficacy of adamantane-based compounds, including piperidine derivatives, against human coronaviruses such as HCoV-229E and SARS-CoV-2. The primary mechanism of action appears to be the inhibition of viral proteases essential for viral replication.

A detailed analysis of a class of 1,4,4-trisubstituted piperidines revealed micromolar activity against SARS-CoV-2. mdpi.com Time-of-addition experiments indicated that the inhibitory action occurs after the virus enters the host cell, specifically at the stage of viral polyprotein processing. mdpi.com Subsequent enzymatic assays pinpointed the SARS-CoV-2 main protease (Mpro or nsp5) as the biological target. mdpi.com This enzyme is critical for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins. Although the inhibition was modest, in silico modeling supported the binding of these piperidine compounds to the catalytic site of Mpro, suggesting they act as non-covalent inhibitors. mdpi.com

Other proposed mechanisms for adamantane derivatives against coronaviruses include the potential to block the viroporin activity of the viral envelope (E) protein, which functions as an ion channel, thereby impairing viral propagation. researchgate.net Additionally, some analogues may inhibit viral entry by increasing the pH of endosomes, which in turn inhibits the action of host cell proteases like Cathepsin L that are necessary for viral uncoating. researchgate.net

| Compound Class | Virus | Proposed Target | Mechanism of Action |

| 1,4,4-Trisubstituted Piperidines | SARS-CoV-2, HCoV-229E | nsp5 Main Protease (Mpro) | Non-covalent inhibition of the protease, preventing viral polyprotein cleavage. mdpi.com |

| Adamantanes (general) | SARS-CoV-2 | Viral Envelope (E) Protein | Blockade of the E protein ion channel, leading to impaired viral propagation. researchgate.net |

| Adamantane Analogues | Coronaviruses | Endosomes / Cathepsin L | Increasing endosomal pH, which inhibits host cell proteases required for viral entry. researchgate.net |

Activity Against Hepatitis C Virus (HCV)

Research into a 4-aminopiperidine (B84694) (4AP) scaffold has identified a novel mechanism for inhibiting the Hepatitis C virus. Unlike most approved HCV therapeutics that target viral replication machinery, this class of compounds acts on the later stages of the viral life cycle. nih.govnih.gov

The primary mechanism is the inhibition of viral assembly and the release of infectious virions. nih.govresearchgate.net Immunofluorescence studies demonstrated that the 4AP compounds disrupt the crucial co-localization of HCV core proteins with cytosolic lipid droplets in a dose-dependent manner. nih.gov This interaction is a critical step for the proper assembly of new virus particles. By preventing it, the compounds effectively halt the production of mature, infectious HCV. nih.govnih.gov

| Compound Class | Virus | Proposed Target | Mechanism of Action |

| 4-Aminopiperidine (4AP) Scaffold | Hepatitis C Virus (HCV) | Viral Assembly Process | Disrupts the co-localization of HCV core proteins with cytosolic lipid droplets, inhibiting the formation of new infectious virions. nih.gov |

Activity Against Dengue Virus (DENV)

The antiviral potential of adamantane-containing molecules has also been investigated against the Dengue virus (DENV), a member of the Flaviviridae family. Studies on hybrid molecules combining adamantane and benzsulfonamide features have shown significant activity against DENV serotype 2. mdpi.comnih.gov

Molecular docking studies and biological results for these hybrid compounds suggest a possible mechanism of action involving the inhibition of the DENV NS2B/NS3 protease. mdpi.com This protease is essential for processing the viral polyprotein, and its inhibition halts viral replication. For amantadine itself, studies have indicated that its anti-DENV effect is most pronounced when the drug is added immediately after the viral adsorption period, suggesting a mechanism that targets a post-entry step in the virus life cycle, potentially the uncoating process. mdpi.comnih.gov

| Compound Class | Virus | Proposed Target | Mechanism of Action |

| N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide | Dengue Virus Serotype 2 (DENV-2) | NS2B/NS3 Protease | Inhibition of the viral protease, preventing polyprotein processing. mdpi.com |

| Amantadine | Dengue Virus (all 4 serotypes) | Viral Uncoating / Post-entry Stage | Inhibition of a post-entry step, possibly viral uncoating, after adsorption into the host cell. mdpi.comnih.gov |

Future Directions and Emerging Research Avenues for 4 Adamantan 1 Yl Piperidine Hydrochloride

Exploration of Novel Biological Targets through High-Throughput Screening and Phenotypic Assays

The historical development of adamantane-based drugs has often relied on targeted design and serendipitous discovery. nih.gov However, the future exploration of 4-(adamantan-1-yl)piperidine hydrochloride and its analogs can be systematically accelerated through modern screening technologies. High-Throughput Screening (HTS) allows for the rapid testing of vast compound libraries against specific biological targets, such as enzymes or receptors. youtube.com While many approved adamantane (B196018) drugs were not discovered directly through HTS, the strategy has been successfully employed in identifying novel antagonists for targets like the P2X7 receptor, an ATP-activated ion channel involved in inflammatory processes. nih.gov

Applying HTS to this compound and a library of its derivatives could unveil previously unknown biological activities. This approach moves beyond candidate-driven research, enabling an unbiased search for new therapeutic applications.

Complementing target-based screening, phenotypic assays offer a powerful alternative. Instead of measuring interaction with a single protein, these assays assess a compound's effect on cell behavior, such as proliferation, apoptosis, or morphology. This "black-box" approach can identify compounds that achieve a desired physiological outcome without prior knowledge of the specific molecular target, which can be identified later through mechanistic studies. Given the multifunctional nature of many adamantane derivatives, phenotypic screening is a particularly promising strategy for uncovering novel therapeutic uses for this compound. mdpi.com

Table 1: Comparison of Screening Strategies

| Screening Method | Principle | Advantages | Application for 4-(Adamantan-1-yl)piperidine HCl |

|---|---|---|---|

| High-Throughput Screening (HTS) | Tests compound interaction with a predefined molecular target (e.g., enzyme, receptor). | Fast, automated, scalable, provides direct target information. youtube.com | Identify novel enzyme inhibitors or receptor modulators. |

Advanced Derivative Synthesis for Enhanced Specificity and Potency

The scaffold of this compound is ripe for chemical modification to enhance its therapeutic properties. Advanced synthetic strategies can be employed to create derivatives with improved potency, greater selectivity for a specific biological target, and optimized pharmacokinetic profiles. nih.gov

Modifications can be directed at several key positions:

The Adamantane Cage: Functionalization of the adamantane moiety can alter lipophilicity and metabolic stability. nih.govnih.gov

The Piperidine (B6355638) Ring: Introducing substituents on the piperidine ring can influence binding affinity and selectivity. Stereoselective synthesis can produce specific isomers with potentially distinct biological activities and potencies. researchgate.netnih.gov

The Linker: While the core compound has a direct link, creating derivatives with different linkers between the adamantane and piperidine moieties could optimize spatial orientation for target engagement.

For instance, studies on related compounds have shown that even minor changes, such as reducing the size of a heterocyclic ring attached to the adamantane core, can significantly decrease potency. nih.gov Conversely, the stereoselective synthesis of adamantane-substituted piperidones has yielded compounds with high potency against even drug-resistant virus strains. researchgate.net These examples underscore the vast potential of synthetic chemistry to refine the pharmacological profile of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design

AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. nih.gov For this specific compound, AI can be used to:

Predict Biological Activity: Machine learning models can predict the potential biological targets and bioactivity of novel, virtual derivatives before they are synthesized, saving time and resources. nih.gov

Optimize Physicochemical Properties: AI can forecast properties such as solubility, permeability, and metabolic stability, guiding the design of compounds with better drug-like characteristics. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the 4-(adamantan-1-yl)piperidine scaffold, optimized for high affinity to a specific target identified through screening or docking studies. crimsonpublishers.com

For example, computational docking studies on adamantane-linked compounds have been used to predict binding affinities, and these results have then guided the design of potentially improved inhibitors. nih.gov By integrating AI, researchers can more efficiently navigate the complex chemical space to identify the most promising derivatives for synthesis and testing. harvard.edu

Mechanistic Investigations of Off-Target Interactions and Polypharmacology

Many drugs interact with more than one biological target, a phenomenon known as polypharmacology. nih.gov This can be the source of adverse side effects or, conversely, can contribute to a drug's therapeutic efficacy. Adamantane derivatives, in particular, are known for their potential to interact with multiple targets. For example, amantadine (B194251) is thought to bind to both the NMDA receptor and the σ1-site. nih.gov

A crucial future direction is the systematic investigation of the off-target profile of this compound. This involves screening the compound against a broad panel of receptors, enzymes, and ion channels to build a comprehensive interaction map. Understanding these off-target interactions is critical for predicting potential side effects.

Development of Prodrug Strategies for Targeted Delivery

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. This strategy is often used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and targeted delivery. researchgate.net

The adamantane moiety is particularly well-suited for prodrug design due to its lipophilicity and ability to interact with carrier molecules. nih.govresearchgate.net Future research could focus on developing prodrugs of this compound to:

Enhance Bioavailability: Attaching a promoiety that is cleaved after absorption can improve the uptake of the active compound. researchgate.net

Achieve Targeted Delivery: A prodrug can be designed to be activated only in specific tissues or cells, such as in the acidic microenvironment of a tumor, thereby increasing efficacy and reducing systemic toxicity. researchgate.net For instance, pH-sensitive linkers have been used to create adamantane-doxorubicin prodrugs for cancer therapy. researchgate.net

Utilize Supramolecular Systems: The strong host-guest interactions of adamantane can be exploited. For example, adamantyl-functionalized prodrugs have been encapsulated within molecular cages for delivery, releasing the active drug upon cellular uptake and reduction. nih.gov

Table 2: Potential Prodrug Strategies

| Strategy | Mechanism | Potential Advantage |

|---|---|---|

| Ester/Amide Linkages | Cleavage by ubiquitous esterases or amidases in the body. | Improved lipophilicity and passive diffusion across membranes. nih.gov |

| pH-Sensitive Linkers | Linker is stable at physiological pH but cleaves in acidic environments (e.g., tumors, lysosomes). | Targeted drug release in specific cellular compartments or tissues. researchgate.net |

| Host-Guest Encapsulation | Non-covalent encapsulation of an adamantyl-tagged prodrug within a carrier like a cyclodextrin (B1172386) or molecular cage. nih.govmdpi.com | Improved solubility, stability, and controlled release. mdpi.com |

Application of this compound in Chemical Biology Tool Development

Beyond its direct therapeutic potential, the unique properties of this compound make it an attractive scaffold for creating chemical biology tools. These tools, or chemical probes, are essential for studying and manipulating biological systems.

The lipophilic and structurally rigid adamantane group can act as a "molecular anchor," inserting into the lipid bilayers of cell membranes. nih.govpensoft.net By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers to a this compound derivative, researchers could create powerful probes to:

Label and Track Receptors: Visualize the localization and trafficking of target proteins within live cells.

Identify Binding Partners: Isolate and identify the specific proteins that the compound interacts with inside a cell (target deconvolution).

Study Drug-Membrane Interactions: Elucidate how adamantane-containing molecules interact with and cross biological membranes. nih.gov

The use of aminoadamantanes as model substrates has already been instrumental in understanding the dynamics of viral ion channels. nih.gov Developing this compound into a suite of chemical biology tools would similarly provide invaluable insights into its molecular mechanisms and the broader biological systems it perturbs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Adamantan-1-yl)piperidine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves coupling adamantane derivatives with piperidine precursors under controlled conditions. For example, sulfonylation or carbamoylation reactions (e.g., using sulfonyl chlorides or carbamoyl chlorides) are common. Post-reaction purification via recrystallization or column chromatography is critical. Characterization by NMR (to confirm adamantane C–H signals at δ ~1.7 ppm and piperidine protons at δ ~2.5–3.5 ppm) and elemental analysis ensures purity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key geometric parameters include adamantane C–C bond lengths (~1.54 Å) and piperidine ring puckering angles (e.g., chair conformation). Hydrogen bonding between the hydrochloride and adamantane/pyridine moieties stabilizes the lattice . Computational methods (DFT) can supplement experimental data by optimizing bond angles and verifying steric effects .

Q. What solubility profiles are critical for formulating this compound in biological assays?

- Methodological Answer : The adamantane group confers lipophilicity, requiring solvents like DMSO or ethanol for dissolution. Solubility in aqueous buffers (e.g., PBS) is pH-dependent due to the hydrochloride salt. Pre-formulation studies should assess stability in solvents and compatibility with assay conditions (e.g., avoiding precipitation in cell culture media) .

Advanced Research Questions

Q. How does the adamantane moiety influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Adamantane’s rigid, hydrophobic structure enhances binding to hydrophobic pockets in proteins (e.g., viral M2 channels or neurotransmitter receptors). Competitive binding assays (e.g., radioligand displacement) and molecular docking studies (using software like AutoDock) can map interactions. For example, adamantane derivatives inhibit SSAO enzymes by mimicking primary amine substrates .

Q. What analytical strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Orthogonal validation methods include:

- HPLC-MS to confirm compound integrity.

- Functional assays (e.g., patch-clamp electrophysiology for ion channel effects vs. enzyme inhibition assays).

- Metabolic stability tests (e.g., liver microsome assays) to rule out metabolite interference .

Q. How can computational modeling optimize the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict logP (~3.5 for adamantane derivatives), blood-brain barrier permeability, and CYP450 interactions.

- Co-crystallization Studies : Molecular dynamics simulations (e.g., GROMACS) model adamantane’s steric effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.